(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C16H19BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to two hydroxyl groups and a phenyl group substituted with a (2-methoxyethyl)phenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a metal, such as palladium . The reaction conditions are generally mild and tolerant of various functional groups .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
It’s important to note that boronic pinacol esters, a class of compounds related to boronic acids, have been found to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
As a participant in the suzuki–miyaura cross-coupling reaction, this compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, requires specific reaction conditions, including the presence of a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-(2-methoxyethyl)phenol with 4-bromomethylphenylboronic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, resulting in the formation of the desired boronic acid derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The phenylboronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- (4-(Phenoxymethyl)phenyl)boronic acid
- (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid
- (4-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
- (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Uniqueness
(4-((4-(2-Methoxyethyl)phenoxy)methyl)phenyl)boronic acid is unique due to the presence of the (2-methoxyethyl)phenoxy group, which imparts specific chemical properties and reactivity. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar boronic acids.
Properties
IUPAC Name |
[4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4/c1-20-11-10-13-4-8-16(9-5-13)21-12-14-2-6-15(7-3-14)17(18)19/h2-9,18-19H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLHTPXZVHZUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584614 | |
Record name | (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870779-00-3 | |
Record name | (4-{[4-(2-Methoxyethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4'-(2-Methoxyethyl)phenoxy)methyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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